[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid
Overview
Description
“[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid” is a chemical compound with the molecular formula C24H18 . It is also known by other names such as p,p’-Quaterphenyl, p-Quaterphenyl, p-Tetraphenyl, Benzerythrene, Quadriphenyl, 1,1’-Biphenyl, and 4,4’-Diphenylbiphenyl .
Molecular Structure Analysis
The molecular structure of “[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . For “[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid”, its molecular weight is 306.3997 .
Scientific Research Applications
Enzyme Assays
This compound serves as a substrate in enzyme assays . Its structure allows it to participate in reactions catalyzed by enzymes, which can be crucial for studying enzyme kinetics and mechanisms.
Organic Synthesis Reagent
As a reagent in organic chemistry, 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid is used to synthesize complex organic molecules . Its carboxylic acid groups can react with various organic compounds, facilitating the formation of new chemical bonds.
Fluorescent Marker in Bioimaging
The compound’s ability to fluoresce makes it a valuable tool in bioimaging techniques . It can be used to label molecules or structures within cells, allowing researchers to visualize biological processes in real-time.
Drug Development
The unique structure of this compound allows for its use in drug development . Its molecular framework can be modified to create new compounds with potential therapeutic effects.
Nanotechnology Advancements
In the field of nanotechnology, 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid contributes to the development of novel nanomaterials . Its properties can be harnessed to create nanostructures with specific functions.
Porphyrin-based MOF Sensors
This compound is related to porphyrin ligands used in the creation of metal-organic framework (MOF) sensors . These sensors have applications in detecting chemicals and environmental monitoring.
properties
IUPAC Name |
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c27-25(28)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)26(29)30/h1-16H,(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNHBZNRYLZPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576270 | |
Record name | [1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid | |
CAS RN |
143613-17-6 | |
Record name | [1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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